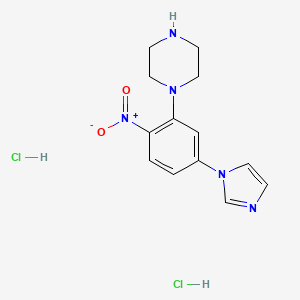

1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride

Description

1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 5-(1H-imidazol-1-yl)-2-nitrophenyl group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and chemical research applications.

Propriétés

IUPAC Name |

1-(5-imidazol-1-yl-2-nitrophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2.2ClH/c19-18(20)12-2-1-11(17-8-5-15-10-17)9-13(12)16-6-3-14-4-7-16;;/h1-2,5,8-10,14H,3-4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWINHEKASHEMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)N3C=CN=C3)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds containing the imidazole moiety have been known to interact with various biological targets.

Mode of Action

It’s worth noting that imidazole derivatives have been reported to interact with their targets in a variety of ways, leading to different biological effects.

Activité Biologique

The compound 1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an imidazole ring, a nitrophenyl group, and a piperazine moiety, which are known to impart various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 303.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pKa | Not specified |

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to piperazine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Study: Antitumor Efficacy

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines with an IC50 value calculated through MTT assays. The results indicated that the compound induces apoptosis via a p53-independent pathway, leading to G0/G1 and G2/M cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been well-documented. The compound was tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Neuropharmacological Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anticonvulsant activity. Research indicates that similar imidazole derivatives can modulate neurotransmitter systems, potentially providing therapeutic effects in epilepsy models.

Case Study: Anticonvulsant Activity

A study involving various imidazole derivatives reported anticonvulsant effects in animal models. The mechanism was hypothesized to involve GABAergic modulation, although specific data for this compound remains limited .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is suggested that the presence of the nitrophenyl group enhances its interaction with biological targets, potentially affecting enzyme activity and receptor binding.

Table 3: Proposed Mechanisms

| Activity Type | Proposed Mechanism |

|---|---|

| Antitumor | Induction of apoptosis via cell cycle arrest |

| Antimicrobial | Disruption of bacterial cell wall integrity |

| Anticonvulsant | Modulation of GABAergic transmission |

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is extensively studied for its therapeutic potential, especially in treating neurological and psychiatric disorders. The unique structural characteristics of 1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride facilitate the development of novel drugs targeting specific receptors or pathways.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety. For instance, studies have shown that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating receptor interactions and signaling pathways. Its ability to influence biological processes makes it essential for understanding complex cellular mechanisms.

Data Table: Receptor Interaction Studies

| Compound Structure | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| This compound | 5-HT2A | 50 | |

| Modified Derivative A | D2 Dopamine | 30 |

Drug Design

The compound's unique structure allows for extensive modifications that can lead to the discovery of new drugs with improved efficacy and fewer side effects. It is often used as a scaffold in drug design due to its versatile chemical properties.

Case Study: Structure-Activity Relationship (SAR)

Recent SAR studies have demonstrated that varying the substituents on the imidazole ring can significantly alter the pharmacological profile of the resulting compounds. For example, introducing halogen groups has been shown to enhance antibacterial activity against resistant strains of bacteria .

Analytical Chemistry

In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying similar compounds in complex mixtures. This application is crucial for ensuring the accuracy and reliability of research findings.

Data Table: Analytical Methods Developed

| Method Type | Application Area | Sensitivity (µg/mL) | Reference |

|---|---|---|---|

| HPLC | Pharmaceutical Analysis | 0.01 | |

| LC-MS | Environmental Monitoring | 0.005 |

Material Science

The properties of this compound are also being explored for applications in material science, particularly in creating novel materials such as sensors and catalysts. Its chemical stability and reactivity make it a candidate for developing advanced materials with unique functionalities.

Case Study: Sensor Development

Research has shown that incorporating this compound into polymer matrices can enhance the sensitivity of sensors designed to detect environmental pollutants. The imidazole group facilitates interactions with target analytes, improving detection limits significantly .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The compound is compared to five piperazine derivatives with distinct substituents (Table 1). Key differences arise in the aromatic substituents, which influence electronic properties, solubility, and biological interactions.

Table 1: Structural and Physicochemical Comparison

Méthodes De Préparation

Synthesis of the Piperazine-Nitrophenyl Intermediate

A key step involves the nucleophilic aromatic substitution of a halogenated nitrophenyl derivative with piperazine:

- Starting materials: 1-(4-methoxyphenyl)-4-(4-nitrophenyl) piperazine or 1-(4-hydroxyphenyl)-4-(4-nitrophenyl) piperazine.

- Reaction conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) with a base like sodium hydroxide or potassium carbonate.

- Example: In a 3 L flask, 300 g of N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline is reacted with 120 g of p-methoxyaniline in the presence of sodium hydroxide and DMF at 100°C for 24 hours. The product is extracted with chloroform, dried, and recrystallized to yield 1-(4-p-methoxy-phenyl)-4-(4-nitrophenyl) piperazine with an 87% yield and melting point 195.4°C.

Conversion to Hydroxy and Amino Derivatives

- Hydroxy derivative: The methoxy group is demethylated using hydrogen bromide in tetrahydrofuran (THF), followed by purification to yield 1-(4-hydroxyphenyl)-4-(4-nitrophenyl) piperazine (55% yield, mp 174.3°C).

- Amino derivative: Reduction of the nitro group to an amine is achieved by catalytic hydrogenation or using zinc powder and ammonium formate in methanol, monitored by thin-layer chromatography (TLC).

Final Functionalization and Salt Formation

- The intermediate bearing the imidazole and nitrophenyl substituents is further functionalized by reactions such as acylation or esterification to optimize biological activity.

- The dihydrochloride salt is formed by treatment with hydrochloric acid, enhancing the compound's solubility and stability for research applications.

Representative Synthetic Scheme Summary

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H NMR confirms aromatic and aliphatic protons consistent with piperazine and imidazole rings.

- FT-IR Spectroscopy: Characteristic N-H stretching vibrations (~3700-3600 cm^-1) and nitro group absorptions (~1500-1300 cm^-1).

- Mass Spectrometry (LC-MS): Molecular ion peaks matching calculated molecular weights (e.g., 346.2 g/mol for the dihydrochloride salt).

- Melting Points: Typically in the range of 90–200°C depending on intermediates and final products.

- Purity: Often >95% as confirmed by chromatographic methods.

Research Findings Related to Preparation

- The synthetic routes emphasize mild reaction conditions to preserve the integrity of sensitive functional groups such as the imidazole ring.

- Use of polar aprotic solvents like DMF facilitates nucleophilic aromatic substitution reactions.

- The multi-step synthesis allows for structural modifications at various stages, enabling optimization of biological activities.

- The dihydrochloride salt formation is crucial for enhancing solubility and handling in pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 2-nitro-5-(1H-imidazol-1-yl)phenyl derivatives with piperazine under nucleophilic aromatic substitution conditions. Use anhydrous ethanol or dimethylformamide (DMF) as a solvent and reflux for 6–8 hours. Monitor completion via TLC (ethyl acetate:hexane = 1:1) .

- Step 2 : Hydrochloride salt formation: Treat the free base with HCl gas or concentrated HCl in ethanol, followed by recrystallization from ethanol/water (3:1) to isolate the dihydrochloride salt .

- Optimization : Vary reaction temperature (80–120°C), stoichiometry (1:1.2 molar ratio of aryl halide to piperazine), and solvent polarity to maximize yield. Use microwave-assisted synthesis for faster reaction kinetics .

Q. How can the structural identity and purity of this compound be validated?

- Methodology :

- X-ray crystallography : Use SHELXL for crystal structure refinement. Collect diffraction data on a single crystal (e.g., grown via slow evaporation in ethanol). Validate bond lengths and angles against similar piperazine derivatives .

- Spectroscopy :

- 1H/13C NMR : Dissolve in DMSO-d6 and analyze at 400 MHz. Key signals: aromatic protons (δ 7.5–8.5 ppm), imidazole protons (δ 7.2–7.4 ppm), and piperazine protons (δ 2.5–3.5 ppm) .

- FT-IR : Confirm nitrogroup (1520–1350 cm⁻¹) and imidazole C=N (1650–1600 cm⁻¹) stretches .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 348.08 (calculated for C₁₃H₁₄Cl₂N₆O₂) .

Q. What solvents and conditions are suitable for solubility studies of this compound?

- Methodology :

- Solvent screening : Test solubility in DMSO, ethanol, water, and PBS (pH 7.4) via gravimetric analysis. For DMSO, prepare stock solutions (10–50 mM) and dilute in assay buffers.

- Thermodynamic solubility : Shake excess compound in solvent at 25°C for 24 hours, filter, and quantify via UV-Vis (λmax ~270 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the imidazole and nitro groups?

- Methodology :

- Analog synthesis : Replace the imidazole with pyrazole () or the nitro group with cyano/amine groups. Use Suzuki coupling for aryl modifications .

- Biological assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding. Correlate IC₅₀ values with substituent electronic properties (Hammett constants) .

- Computational modeling : Perform docking (AutoDock Vina) and MD simulations (AMBER) to assess binding interactions. Compare nitro group’s electron-withdrawing effects on ligand-receptor binding .

Q. What strategies are effective for polymorph screening and stability assessment?

- Methodology :

- Polymorph generation : Use solvent evaporation (ethanol, acetonitrile), slurrying, or cooling crystallization. Characterize forms via PXRD and DSC (melting endotherms ~200–220°C) .

- Stability studies : Store polymorphs at 40°C/75% RH for 4 weeks. Monitor phase transitions via HPLC and PXRD. Hydrate formation is common in piperazine derivatives; use Karl Fischer titration for water content analysis .

Q. How can analytical methods resolve contradictions in reported biological activity data?

- Methodology :

- Purity verification : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Retention time ~8.2 minutes .

- Biological replicates : Repeat assays with rigorously purified compound (≥98% by HPLC). Control solvent effects (e.g., DMSO ≤0.1% v/v) .

- Structural confirmation : Compare experimental XRD data with computational predictions (Mercury CSD) to rule out stereochemical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.